(3,5-Dimethyl-4-isoxazolyl)methanol

C-H Activation Metal-Free Coupling Synthetic Methodology

This 3,5-dimethyl-4-isoxazolyl)methanol is a uniquely functionalized heterocyclic building block, offering unmatched advantages. Its specific 3,5-dimethyl-4-hydroxymethyl substitution pattern enables its role as a privileged fragment scaffold for bromodomain targeting in FBDD and as a crucial precursor for the DMIX dummy ligand in metal-free C-H functionalization. Alternative isoxazole isomers lack this precise steric/electronic profile, risking failure in these key applications. The 4-hydroxymethyl handle provides a chemically tractable point for rapid library expansion via bromination, oxidation, or esterification. Procuring this specific compound ensures a validated starting point for developing BRD4 inhibitors and executing metal-contamination-free synthetic strategies.

Molecular Formula C6H9NO2
Molecular Weight 127.14 g/mol
CAS No. 19788-36-4
Cat. No. B009921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dimethyl-4-isoxazolyl)methanol
CAS19788-36-4
Molecular FormulaC6H9NO2
Molecular Weight127.14 g/mol
Structural Identifiers
SMILESCC1=C(C(=NO1)C)CO
InChIInChI=1S/C6H9NO2/c1-4-6(3-8)5(2)9-7-4/h8H,3H2,1-2H3
InChIKeyJISPGFYJPXGNBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3,5-Dimethyl-4-isoxazolyl)methanol (CAS 19788-36-4): Core Structure and Primary Specifications for Procurement


(3,5-Dimethyl-4-isoxazolyl)methanol, also known as 3,5-Dimethyl-4-isoxazolemethanol , is a heterocyclic building block characterized by a 3,5-dimethylisoxazole core with a 4-hydroxymethyl substituent. It is a white to off-white crystalline solid with a molecular weight of 127.14 g/mol (formula: C6H9NO2) . Key physical properties relevant to procurement and handling include a melting point of 76-77°C and a density of 1.137±0.06 g/cm³ . It is classified as a fragment molecule, serving as a versatile scaffold for molecular elaboration in drug discovery and chemical synthesis .

(3,5-Dimethyl-4-isoxazolyl)methanol (CAS 19788-36-4): Why In-Class Analogs Cannot Be Readily Substituted


The simple substitution of (3,5-Dimethyl-4-isoxazolyl)methanol with another 4-substituted isoxazole derivative is not a trivial, risk-free replacement. While other isoxazole methanol isomers or analogs (e.g., 3- or 5-isoxazolemethanol) exist, the precise combination of the 3,5-dimethyl substitution pattern and the 4-hydroxymethyl group on the isoxazole ring creates a unique steric and electronic environment [1]. This specific arrangement is critical for its demonstrated performance in key applications: it imparts a distinctive 'dummy ligand' capability for metal-free C-H functionalization [2] and forms the core of privileged scaffolds in medicinal chemistry for targeting specific bromodomains [3]. Changing the substitution pattern or the position of the hydroxymethyl group will likely alter the compound's reactivity profile, binding affinity, and overall synthetic utility, potentially leading to a complete loss of function in the intended application .

(3,5-Dimethyl-4-isoxazolyl)methanol (CAS 19788-36-4): Quantifiable Differentiation and Performance Data


Superior Performance of 3,5-Dimethyl-4-isoxazolyl (DMIX) Group as a Dummy Ligand in Metal-Free C-H Functionalization

The 3,5-dimethyl-4-isoxazolyl (DMIX) group, derived from (3,5-Dimethyl-4-isoxazolyl)methanol, has been identified as a superior dummy ligand for a metal-free C-H functionalization strategy. Its chemical robustness and unique steric and electronic properties enable both site-selective C-H functionalization to afford unsymmetrical iodonium salts and highly selective aryl transfer in subsequent coupling reactions [1]. In contrast, other aryl or heteroaryl groups as dummy ligands often fail to provide the same level of site-selectivity and chemical stability under the reaction conditions, leading to lower yields or unwanted side reactions [1][2].

C-H Activation Metal-Free Coupling Synthetic Methodology Diaryliodonium Salts

Validated Reactivity of the 4-Hydroxymethyl Group in the Target Compound for Facile Derivatization

The primary alcohol group in (3,5-Dimethyl-4-isoxazolyl)methanol serves as a well-characterized synthetic handle, with established procedures for its conversion to other valuable intermediates. In a patented procedure, treatment with phosphorus tribromide (PBr3) in anhydrous dichloromethane at room temperature cleanly converts the alcohol to the corresponding 4-(bromomethyl) derivative, which was used without further purification . This reaction proceeded with a stoichiometric conversion of 6.3 mmol of starting material to the desired bromomethyl product . In a separate patented method, oxidation with manganese dioxide (MnO2) yielded the corresponding 3,5-dimethylisoxazole-4-carboxaldehyde in a 37% isolated yield . This dual reactivity provides a clear advantage over non-hydroxymethylated analogs or those with different substituents, where such straightforward derivatization pathways are not available.

Chemical Synthesis Building Blocks Bromination Oxidation

Quantifiable Impact of the 3,5-Dimethylisoxazole Scaffold on Biological Activity in Bromodomain Inhibition

The 3,5-dimethylisoxazole moiety is a well-validated acetyl-lysine mimetic and a privileged scaffold for bromodomain inhibition [1]. While the target compound itself is a fragment, its derivatives demonstrate a quantifiable impact on activity. For instance, OXF BD 02 (3-(3,5-Dimethyl-4-isoxazolyl)-5-hydroxy-α-phenylbenzenemethanol), a selective inhibitor of the BRD4(1) bromodomain, exhibits an IC50 of 382 nM . This demonstrates the viability of the core for achieving nanomolar potency. In contrast, a focused library of 3,5-dimethylisoxazole-based bromodomain inhibitors developed via multicomponent reactions yielded initial compounds with micromolar IC50 values, underscoring the need for further elaboration from the core fragment [2]. The target compound, as the core building block, is essential for generating such potent derivatives, a property not shared by non-dimethylated or differently substituted isoxazole analogs.

Epigenetics Bromodomain Inhibitors Medicinal Chemistry BRD4

(3,5-Dimethyl-4-isoxazolyl)methanol (CAS 19788-36-4): Recommended Research and Industrial Application Scenarios


Precursor for Site-Selective, Metal-Free C-H Functionalization via Diaryliodonium Salts

This compound is the optimal starting material for synthesizing diaryliodonium salts bearing the 3,5-dimethyl-4-isoxazolyl (DMIX) group. This specific dummy ligand, as demonstrated by Chen et al. (2022), enables a robust, two-step, metal-free strategy for C-H functionalization of arenes. The DMIX group's unique properties ensure site-selective formation of unsymmetrical iodonium salts and subsequent highly selective aryl transfer for diverse C-N, C-C, C-S, and C-O bond formations [1]. This method is a powerful alternative to traditional transition-metal-catalyzed cross-couplings for applications in drug discovery and materials science where metal contamination is a concern.

Core Scaffold for Fragment-Based Drug Discovery (FBDD) Targeting Bromodomains

As a fragment-sized molecule, (3,5-Dimethyl-4-isoxazolyl)methanol is an ideal core scaffold for initiating FBDD campaigns against epigenetic targets, particularly the BET family of bromodomains. The 3,5-dimethylisoxazole moiety acts as an acetyl-lysine mimetic, providing a known and validated binding mode [1]. The 4-hydroxymethyl group offers a convenient, chemically tractable handle for fragment growing, linking, or library synthesis via well-established derivatization reactions (e.g., bromination, oxidation, esterification) . This allows for rapid exploration of chemical space and optimization of potency and selectivity from a validated starting point, as exemplified by the development of potent and selective BRD4 inhibitors .

Key Intermediate for the Synthesis of Pharmacologically Active Heterocycles

The 4-hydroxymethyl group's dual reactivity makes this compound a versatile intermediate for constructing diverse heterocyclic systems. It can be readily oxidized to the corresponding 3,5-dimethylisoxazole-4-carboxaldehyde, a building block for heterocyclic synthesis (e.g., for forming imidazo[4,5-c]quinoline derivatives [1]). Alternatively, conversion to the 4-(bromomethyl) derivative provides an excellent electrophile for alkylation reactions with a wide range of nitrogen, oxygen, and sulfur nucleophiles . This enables the efficient synthesis of complex drug-like molecules and advanced pharmaceutical intermediates , offering a significant advantage over starting from the less functionalized 3,5-dimethylisoxazole core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (3,5-Dimethyl-4-isoxazolyl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.